molecular formula C22H33N3O3S B11934081 3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-

3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-

Cat. No.: B11934081
M. Wt: 419.6 g/mol
InChI Key: NCDZABJPWMBMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD 4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol within peripheral tissues. AZD 4017 has been investigated for its potential therapeutic applications in conditions such as idiopathic intracranial hypertension, obesity, and type 2 diabetes .

Preparation Methods

AZD 4017 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe compound is then purified and characterized to ensure its purity and potency .

Chemical Reactions Analysis

AZD 4017 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD 4017 can lead to the formation of various oxidized derivatives .

Mechanism of Action

AZD 4017 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol within peripheral tissues. By inhibiting 11β-HSD1, AZD 4017 reduces the local production of cortisol, thereby modulating the effects of glucocorticoids on various metabolic processes. This inhibition has been shown to improve lipid profiles, increase lean muscle mass, and reduce intracranial pressure in clinical studies .

Properties

IUPAC Name

2-[1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZABJPWMBMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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